Flavone, 2',3,4',5,7-pentamethoxy- Flavone, 2',3,4',5,7-pentamethoxy- MRS923 is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 7555-80-8
VCID: VC0536331
InChI: InChI=1S/C20H20O7/c1-22-11-6-7-13(14(8-11)24-3)19-20(26-5)18(21)17-15(25-4)9-12(23-2)10-16(17)27-19/h6-10H,1-5H3
SMILES: COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol

Flavone, 2',3,4',5,7-pentamethoxy-

CAS No.: 7555-80-8

Cat. No.: VC0536331

Molecular Formula: C20H20O7

Molecular Weight: 372.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Flavone, 2',3,4',5,7-pentamethoxy- - 7555-80-8

Specification

CAS No. 7555-80-8
Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
IUPAC Name 2-(2,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one
Standard InChI InChI=1S/C20H20O7/c1-22-11-6-7-13(14(8-11)24-3)19-20(26-5)18(21)17-15(25-4)9-12(23-2)10-16(17)27-19/h6-10H,1-5H3
Standard InChI Key KPJGABLCRGWDRB-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC
Canonical SMILES COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Flavone, 2',3,4',5,7-pentamethoxy- belongs to the flavone family, characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). The methoxy (-OCH₃) groups at positions 2', 3, 4', 5, and 7 distinguish it from related flavonoids.

Molecular and Structural Data

PropertyValue
CAS No.7555-80-8
IUPAC Name2-(2,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one
Molecular FormulaC₂₀H₂₀O₇
Molecular Weight372.4 g/mol
SMILESCOC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC
SolubilitySoluble in DMSO
Storage ConditionsDry, dark, 0–4°C (short-term)

Biological Activities and Mechanisms

Antioxidant Activity

Flavone, 2',3,4',5,7-pentamethoxy- demonstrates radical-scavenging capacity, a hallmark of methoxylated flavonoids. The electron-donating methoxy groups stabilize phenolic radicals, enabling neutralization of reactive oxygen species (ROS). Comparative studies suggest that methoxylation patterns critically influence antioxidant efficacy. For instance, luteolin tetramethylether (5,7,3',4'-tetra-OCH₃) exhibits reduced activity compared to its hydroxylated counterpart , highlighting the nuanced structure-activity relationships in this class.

Adenosine Receptor Interactions

Preliminary investigations indicate affinity for adenosine receptors (ARs), particularly A₁ and A₂ₐ subtypes. AR modulation holds therapeutic potential for neurological disorders, inflammation, and cardiovascular diseases. Molecular docking simulations predict that the compound’s planar structure and methoxy substituents facilitate hydrophobic interactions with receptor binding pockets, though experimental validation is pending.

Future Research Directions

  • Target Identification: Proteomic or transcriptomic profiling could elucidate additional molecular targets, such as kinases or ion channels.

  • Structure-Activity Optimization: Systematic variation of methoxy groups may enhance potency or selectivity for adenosine receptors.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability, tissue distribution, and metabolism in animal models is critical for therapeutic development.

  • Disease Models: Testing in rodent models of neurodegeneration, diabetes, or infection will clarify translational potential.

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